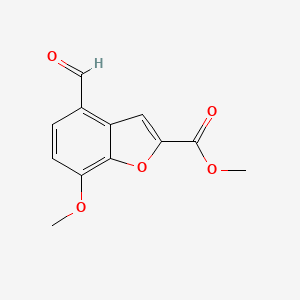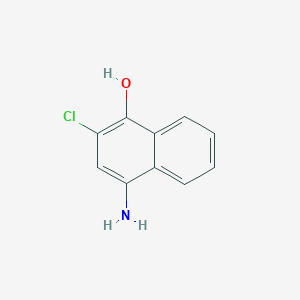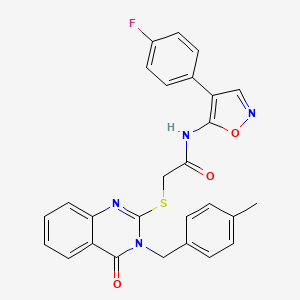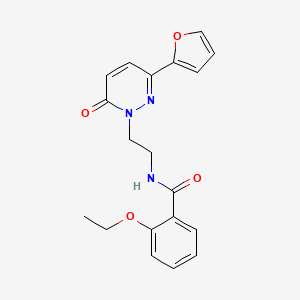![molecular formula C14H12F3NO B3002951 4-{[3-(Trifluoromethyl)phenyl]methoxy}aniline CAS No. 231278-67-4](/img/structure/B3002951.png)
4-{[3-(Trifluoromethyl)phenyl]methoxy}aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[3-(Trifluoromethyl)phenyl]methoxy}aniline is a chemical compound that is part of a broader class of aniline derivatives. Aniline derivatives are known for their diverse applications in the chemical industry, including their use in the synthesis of dyes, pharmaceuticals, and polymers. The trifluoromethyl group attached to the phenyl ring can significantly alter the physical and chemical properties of the compound, potentially leading to unique reactivity and applications.
Synthesis Analysis
The synthesis of aniline derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 2-chloro-4-aminophenol, a related compound, involves high-pressure hydrolysis and reduction reactions, followed by an addition reaction with perfluoro-vinyl-perfluoro-methyl ether to produce a chloro-trifluoromethoxy aniline derivative with a high yield and minimal environmental impact . Similarly, the synthesis of other aniline derivatives, such as those with trifluoromethyl or trifluoromethoxy end groups, involves the careful selection of substituents to achieve the desired liquid crystalline properties .
Molecular Structure Analysis
The molecular structure of aniline derivatives is crucial in determining their properties and reactivity. For example, the introduction of a trifluoromethyl group can influence the vibrational spectra and molecular structure, as seen in the experimental and theoretical vibrational analysis of 4-chloro-3-(trifluoromethyl)aniline and its derivatives . The molecular structure is also key in understanding the liquid crystalline behavior of certain aniline derivatives, where the polar nature of the mesogens contributes to the stabilization of monolayer smectic states .
Chemical Reactions Analysis
Aniline derivatives can undergo various chemical reactions, depending on their substituents and reaction conditions. Phenyliodine bis(trifluoroacetate)-mediated oxidative C-C bond formation is one such reaction, leading to the synthesis of oxindoles and spirooxindoles from anilides . The presence of electron-withdrawing or electron-donating groups on the aniline ring can also influence the outcome of reactions with phenyliodine(III) bis(trifluoroacetate), leading to different products such as acetyldiarylamines or phenols .
Physical and Chemical Properties Analysis
The physical and chemical properties of aniline derivatives are influenced by their molecular structure. The presence of trifluoromethyl or trifluoromethoxy groups can lead to stable smectic B and A phases in liquid crystals, with high orientational order in the smectic A phase . The antiproliferative activity of certain aniline derivatives against cancer cells also highlights the importance of substitution patterns on the aniline ring, with the position and nature of substituents playing a crucial role in biological activity . Additionally, the theoretical and experimental investigations of molecular structure, vibrational effects, and HOMO-LUMO analysis provide insights into the reactivity and potential applications of these compounds .
Wissenschaftliche Forschungsanwendungen
Photoinduced Intramolecular Charge Transfer 4-{[3-(Trifluoromethyl)phenyl]methoxy}aniline has been studied for its role in photochemical behavior, particularly in the formation of a twisted intramolecular charge transfer (TICT) state. This state can be influenced by the substituent in the N-aryl group, demonstrating a dependency on specific molecular structures (Yang et al., 2004).
Synthesis and Characterization of Liquid Crystals Derivatives of 4-{[3-(Trifluoromethyl)phenyl]methoxy}aniline have been synthesized to explore their liquid crystalline properties. Studies on such derivatives have revealed their ability to form stable smectic B and A phases, contributing to the understanding of liquid crystalline behaviors and properties (Miyajima et al., 1995).
Electrochemical and Electrochromic Behaviors Aniline derivatives, including those similar to 4-{[3-(Trifluoromethyl)phenyl]methoxy}aniline, have been used to create ambipolar aromatic polyimides. These polyimides demonstrate electrochromic characteristics, indicating potential applications in electrochromic devices and materials science (Huang et al., 2011).
Molecular Structure and Spectroscopic Analysis Studies involving molecular structure and spectroscopic analysis of compounds like 4-{[3-(Trifluoromethyl)phenyl]methoxy}aniline have provided insights into their geometric and vibrational frequencies. Such analyses are crucial in understanding the fundamental properties of these molecules (Efil & Bekdemir, 2014).
Synthesis of Novel Compounds and Reaction Studies 4-{[3-(Trifluoromethyl)phenyl]methoxy}aniline derivatives have been utilized in the synthesis of various novel compounds. Research in this area focuses on reactions with other chemicals to form new molecular structures, contributing to the field of organic synthesis (Gong & Kato, 2001).
Antioxidant Activity Some derivatives of 4-{[3-(Trifluoromethyl)phenyl]methoxy}aniline have been evaluated for their antioxidant activity. This research provides insights into the potential health and pharmaceutical applications of these compounds (Tellamekala et al., 2019).
Zukünftige Richtungen
“4-{[3-(Trifluoromethyl)phenyl]methoxy}aniline” is used for synthesizing substituted bicyclic heterocycles, including quinolines, benzotriazoles, and benzimidazoles analogues . These applications are particularly relevant to the development of active pharmaceutical ingredients (APIs), showing strong antitumor and antiviral activities .
Eigenschaften
IUPAC Name |
4-[[3-(trifluoromethyl)phenyl]methoxy]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO/c15-14(16,17)11-3-1-2-10(8-11)9-19-13-6-4-12(18)5-7-13/h1-8H,9,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVWUYLDKMOEDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)COC2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[3-(Trifluoromethyl)phenyl]methoxy}aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[7-(3-Bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl]oxy]acetic acid](/img/structure/B3002868.png)
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxyacetamide](/img/structure/B3002871.png)
![3-(3-Methoxyphenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B3002873.png)

![2-[1-(4-Nitrophenyl)-2,5-dioxoazolidin-3-ylthio]benzoic acid](/img/structure/B3002876.png)

![7-(4-(2,5-dimethylbenzyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3002880.png)



![7-bromo-4-(4-ethoxybenzoyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B3002887.png)
![4-(isopropylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B3002888.png)

